molecular formula C8H12O6 B568306 2-O-Ethyl ascorbic acid CAS No. 112894-37-8

2-O-Ethyl ascorbic acid

Cat. No.: B568306
CAS No.: 112894-37-8
M. Wt: 204.178
InChI Key: GXRFOOHMMLYYNW-UJURSFKZSA-N
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Description

2-O-Ethyl ascorbic acid is a derivative of ascorbic acid, commonly known as vitamin C. This compound is known for its stability and enhanced skin penetration compared to its parent molecule. It retains the antioxidant properties of ascorbic acid, making it a valuable ingredient in cosmetic and pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-ethyl ascorbic acid typically involves the ethylation of ascorbic acid. One common method is the reaction of ascorbic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as enzymatic synthesis. Enzymes like sucrose phosphorylase can be used to catalyze the transfer of an ethyl group to ascorbic acid, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-O-ethyl ascorbic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-O-ethyl ascorbic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-O-ethyl ascorbic acid involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It also enhances collagen synthesis by stabilizing collagen molecules and promoting the activity of enzymes involved in collagen production. Additionally, it inhibits the enzyme tyrosinase, reducing melanin production and leading to skin whitening .

Comparison with Similar Compounds

    Ascorbic Acid (Vitamin C): The parent molecule, less stable and less effective in skin penetration.

    Magnesium L-ascorbyl-2-phosphate: A stable derivative used in skin care products.

    Sodium Ascorbyl Phosphate: Another stable derivative with similar applications.

    Ascorbyl Glucoside: Known for its stability and skin-brightening effects

Uniqueness: 2-O-ethyl ascorbic acid stands out due to its enhanced stability and better skin penetration compared to ascorbic acid. It combines the antioxidant properties of vitamin C with improved efficacy in topical applications, making it a preferred choice in cosmetic formulations .

Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-ethoxy-3-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-2-13-7-5(11)6(4(10)3-9)14-8(7)12/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRFOOHMMLYYNW-UJURSFKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(OC1=O)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C([C@H](OC1=O)[C@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150198
Record name 2-O-Ethyl ascorbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112894-37-8
Record name 2-O-Ethyl ascorbic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112894378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-Ethyl ascorbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-O-ETHYL ASCORBIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801M14RK9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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